A Technical Guide to the Discovery and Characterization of Potassium Tetraperoxochromate(V)
A Technical Guide to the Discovery and Characterization of Potassium Tetraperoxochromate(V)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical discovery and scientific characterization of potassium tetraperoxochromate(V), K₃[Cr(O₂)₄]. The document details the seminal experiments that led to its identification, the evolution of its structural and electronic understanding, and the key analytical techniques employed.
Discovery and Early Synthesis
Potassium tetraperoxochromate(V) was first reported in 1905 by E. H. Riesenfeld, H. E. Wohlers, and W. A. Kutsch in the journal Berichte der Deutschen Chemischen Gesellschaft.[1] Their work on the higher oxidation products of chromium led to the synthesis of this unusual red-brown paramagnetic solid. The compound is a rare example of chromium in the +5 oxidation state and is notable for being stabilized solely by peroxide ligands.[1]
The synthesis involves the reaction of a chromium(VI) source, such as potassium chromate (K₂CrO₄) or potassium dichromate (K₂Cr₂O₇), with hydrogen peroxide in a strongly alkaline medium at low temperatures.[1][2][3] The low temperature (around 0 °C) is crucial to prevent the decomposition of the thermally unstable peroxo-chromium species.[2][3] The high pH is essential for the formation and stabilization of the [Cr(O₂)₄]³⁻ anion.[2]
The overall reaction is as follows:[1]
2 K₂CrO₄ + 9 H₂O₂ + 2 KOH → 2 K₃[Cr(O₂)₄] + O₂ + 10 H₂O
In this reaction, hydrogen peroxide acts as a reducing agent, which is an uncommon role for this compound. An intermediate tetraperoxochromate(VI) is formed and subsequently reduced by hydrogen peroxide to yield the tetraperoxochromate(V) anion.
Experimental Protocols
Synthesis of Potassium Tetraperoxochromate(V)
This protocol is based on the method described by Stomberg and Brosset (1960), which is a refinement of the original Riesenfeld method.[3]
Materials:
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Potassium chromate (K₂CrO₄)
-
Hydrogen peroxide (H₂O₂)
-
Potassium hydroxide (KOH)
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Ethanol
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Diethyl ether
-
Distilled water
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Ice
Procedure:
-
Prepare a cooled, alkaline solution of potassium chromate by dissolving K₂CrO₄ in an aqueous solution of KOH.
-
Cool the solution in an ice bath to a temperature not exceeding -5°C.
-
Slowly add hydrogen peroxide to the cooled solution while maintaining the low temperature.
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Dark red-brown crystals of K₃[Cr(O₂)₄] will precipitate from the solution.
-
Filter the crystals from the solution.
-
Wash the crystals with cold distilled water, followed by ethanol, and then diethyl ether to dry them.
X-ray Crystallography
The following methodology was employed by Stomberg and Brosset (1960) to determine the crystal structure.[3]
Instrumentation:
-
Guinier-type powder camera
-
Weissenberg camera
Procedure:
-
Unit Cell Determination:
-
Powder photographs were taken using a Guinier-type camera with Cu Kα radiation.
-
Sodium chloride (NaCl) was used as a reference substance for accurate cell dimension determination.
-
The method of least squares was used to refine the cell dimensions from the powder diffraction data.
-
-
Structure Determination:
-
Single crystals of approximately 0.1 mm thickness were used.
-
Equi-inclination Weissenberg photographs were taken with rotation about the[4],, and axes using molybdenum radiation.
-
Multiple films with thin tinfoil interleaves were used to increase the absorption of the diffracted beams.
-
The intensities of the reflections were estimated by visual comparison with standard scales.
-
The reflection intensities were corrected for Lorentz and polarization factors. No absorption correction was applied due to the small crystal size and the use of molybdenum radiation.
-
Patterson projections on (010) and (001) were used to determine the positions of the heavy atoms (Cr and K).
-
Electron density maps and difference syntheses were calculated to locate the oxygen atoms.
-
Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR)
The following experimental setup was described by Barrier, DeFotis, and Vally (1981).
Instrumentation:
-
EPR spectrometer
-
SQUID-based magnetometer
Procedure:
-
Magnetic Susceptibility:
-
The temperature dependence of the magnetic susceptibility (χ) was measured over a range of 1.4 to 343 K.
-
-
Electron Paramagnetic Resonance:
-
EPR spectra were recorded for dilute aqueous solutions of K₃[Cr(O₂)₄] and for powdered K₃[Cr(O₂)₄] doped in diamagnetic K₃NbO₈.
-
Single crystal EPR measurements were also performed.
-
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | K₃[Cr(O₂)₄] | [1] |
| Molar Mass | 297.286 g/mol | |
| Appearance | Red-brown solid | [1] |
| Melting Point | 70 °C (decomposes) |
Crystallographic Data (Stomberg and Brosset, 1960)
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [3] |
| Space Group | I42m | [3] |
| Unit Cell Dimension (a) | 6.703 ± 0.003 Å | [3] |
| Unit Cell Dimension (c) | 7.632 ± 0.003 Å | [3] |
| O-O Bond Length (peroxide) | 1.489 ± 0.022 Å | [3] |
Elemental Analysis (Stomberg and Brosset, 1960)
| Element | Found (%) | Calculated (%) | Reference |
| Potassium (K) | 39.6 | 39.5 | [3] |
| Chromium (Cr) | 17.5 | 17.5 | [3] |
Magnetic Properties (Barrier, DeFotis, and Vally, 1981)
| Parameter | Value | Conditions | Reference |
| giso | 1.9712 ± 0.0005 | Dilute aqueous solution | |
| 53Aiso | (18.6 ± 0.5) × 10⁻⁴ cm⁻¹ | Dilute aqueous solution | |
| g∥ | 1.9428 ± 0.0005 | Powder doped in K₃NbO₈ | |
| g⊥ | 1.9851 ± 0.0005 | Powder doped in K₃NbO₈ | |
| A∥(53Cr) | +(36.3 ± 0.5) × 10⁻⁴ cm⁻¹ | Powder doped in K₃NbO₈ | |
| A⊥(53Cr) | +(11 ± 1) × 10⁻⁴ cm⁻¹ | Powder doped in K₃NbO₈ | |
| Curie-Weiss Temperature (θ) | 2.7 K | 1.4 - 343 K | |
| Exchange Coupling (J) | 1.35 K |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for potassium tetraperoxochromate(V).
Characterization Pathway
Caption: Logical flow of the characterization of K₃[Cr(O₂)₄].
